molecular formula C15H20O3 B14613629 2-(4-Tert-butylphenoxy)ethyl prop-2-enoate CAS No. 58256-32-9

2-(4-Tert-butylphenoxy)ethyl prop-2-enoate

Cat. No.: B14613629
CAS No.: 58256-32-9
M. Wt: 248.32 g/mol
InChI Key: AYJHFSLZKVYWAA-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.317 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an ethyl prop-2-enoate moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)ethyl prop-2-enoate typically involves the esterification of 4-tert-butylphenol with ethyl acrylate. The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions . The general reaction scheme is as follows:

    Esterification Reaction: 4-tert-butylphenol reacts with ethyl acrylate in the presence of a catalyst (e.g., sulfuric acid or ion exchange resin) to form this compound.

    Purification: The crude product is purified through processes such as extraction, distillation, and recrystallization to obtain the final compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(4-Tert-butylphenoxy)ethyl prop-2-enoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenoxy)ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and acrylate groups play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenoxy)ethyl prop-2-enoate is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

CAS No.

58256-32-9

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)ethyl prop-2-enoate

InChI

InChI=1S/C15H20O3/c1-5-14(16)18-11-10-17-13-8-6-12(7-9-13)15(2,3)4/h5-9H,1,10-11H2,2-4H3

InChI Key

AYJHFSLZKVYWAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC(=O)C=C

Origin of Product

United States

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